molecular formula C36H38F4N4O2S B606940 Darapladib-impurity CAS No. 1389264-17-8

Darapladib-impurity

Cat. No.: B606940
CAS No.: 1389264-17-8
M. Wt: 666.77
InChI Key: KELIVYXNVITYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Darapladib is a selective, reversible inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), developed for atherosclerosis and diabetic macular edema. Its impurities primarily include metabolites and structural analogs formed during synthesis or degradation. Key metabolites identified in pharmacokinetic studies are SB-823094, SB-553253, and SB-554008 (contributing ≤5% of total drug-related material) . These metabolites exhibit pharmacological activities similar to or weaker than darapladib: SB-823094 and SB-553253 retain comparable potency, while SB-554008 is ~100-fold less active . Another degradant, M10, arises from presystemic hydrolysis and accounts for ~5% of plasma radioactivity post-oral dosing .

Darapladib’s low solubility and permeability classify it as a Biopharmaceutics Classification System (BCS) Class 4 drug, with absolute oral bioavailability of 4% (enteric-coated tablet) and 12% (solution formulation) . Its pharmacokinetics are time-dependent, showing reduced systemic exposure upon repeat dosing due to enhanced clearance or absorption variability .

Preparation Methods

The synthesis of Darapladib-impurity involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions. Industrial production methods for this compound are not extensively documented, but they generally follow similar principles as those used in laboratory synthesis, with adjustments for scale and efficiency .

Chemical Reactions Analysis

Darapladib-impurity undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Positron Emission Tomography (PET) Imaging

Recent studies have highlighted the potential of radiolabeled darapladib for imaging atherosclerotic plaques. The compound can be labeled with fluorine-18 to create [^18F]darapladib, which has shown significant accumulation in atherosclerotic tissues in mouse models. This radiotracer demonstrated superior specificity for targeting Lp-PLA2 compared to traditional imaging agents like [^18F]fluorodeoxyglucose (FDG) .

Key Findings:

  • Accumulation in Atherosclerotic Plaques: In ApoE knockout mice, [^18F]darapladib accumulated significantly in aortic plaques compared to [^18F]FDG, suggesting its utility as a specific marker for inflammation associated with atherosclerosis .
  • Comparison with Other Tracers: Immunohistochemistry confirmed the presence of Lp-PLA2 in tissues labeled with [^18F]darapladib, supporting its role as an effective imaging agent for subclinical atherosclerosis .

Inhibition of Lp-PLA2 Activity

Clinical studies have demonstrated that darapladib effectively inhibits plasma Lp-PLA2 activity, which is associated with cardiovascular risk. In a randomized trial involving patients with coronary heart disease receiving atorvastatin therapy, darapladib showed dose-dependent inhibition of Lp-PLA2 activity .

Study Details:

  • Participants: 959 patients with coronary heart disease.
  • Dosage: Patients received either 40 mg, 80 mg, or 160 mg of darapladib daily for 12 weeks.
  • Results: Significant reductions in Lp-PLA2 activity were observed, alongside decreases in inflammatory biomarkers such as interleukin-6 and high-sensitivity C-reactive protein .

SOLID-TIMI 52 Trial

The SOLID-TIMI 52 trial aimed to assess the efficacy of darapladib in reducing major coronary events among patients following acute coronary syndrome. Although the trial did not meet its primary endpoint, it provided valuable insights into the role of Lp-PLA2 inhibition in cardiovascular health .

Trial Insights:

  • Primary Endpoint: Reduction of major coronary events.
  • Outcome: No statistically significant difference was found between darapladib and placebo groups .

Data Summary

Application AreaFindings/Results
PET Imaging[^18F]darapladib shows significant accumulation in atherosclerotic plaques compared to FDG .
Cardiovascular BiomarkersSustained inhibition of Lp-PLA2 activity with darapladib; reduced inflammatory markers observed .
Clinical TrialsSOLID-TIMI 52 trial did not meet primary endpoint but provided insights into Lp-PLA2's role .

Mechanism of Action

Darapladib-impurity exerts its effects by inhibiting the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory and pro-apoptotic molecules. By inhibiting Lp-PLA2, this compound reduces the production of these harmful molecules, thereby mitigating inflammation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Analogues

Rilapladib

A second-generation Lp-PLA2 inhibitor, rilapladib shares structural similarities with darapladib but incorporates a bicyclo[1.1.1]pentane (BCP) moiety as a bioisostere for the phenyl group. This modification aims to improve physicochemical properties and target engagement. However, replacing the aromatic ring in darapladib with BCP (as in compound 10) led to complete loss of activity (IC50 >50 nM), underscoring the critical role of the phenyl group in binding .

Compound 2 (Bioisostere of Darapladib)

This analog retains darapladib’s binding mode but features optimized physicochemical properties, including enhanced solubility and metabolic stability.

Imidazopyrimidine Derivatives

Derivatives such as compound 2 (from ) demonstrate improved bioavailability while maintaining Lp-PLA2 inhibitory activity. However, none have surpassed darapladib’s clinical progression .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Pharmacological Activity Bioavailability Key Metabolites/Impurities Clinical Trial Status
Darapladib Lp-PLA2 inhibitor (IC50 ~0.25 nM) 4-12% SB-823094, SB-553253, SB-554008, M10 Phase III (failed endpoints)
Rilapladib Lp-PLA2 inhibitor Not reported Structurally modified metabolites Preclinical/Phase I
Compound 2 Lp-PLA2 inhibitor Improved vs. darapladib Not characterized Preclinical
Imidazopyrimidine 2 Lp-PLA2 inhibitor Higher than darapladib Unknown Preclinical
  • Efficacy in Models : Darapladib reduced atherosclerotic lesion development and plaque inflammation in animal studies, but human trials (STABILITY and SOLID-TIMI 52) failed to demonstrate significant cardiovascular risk reduction . In contrast, rilapladib’s structural optimizations may address pharmacokinetic limitations, though clinical data remain sparse .
  • Metabolite Contributions : Darapladib’s metabolites exhibit minimal clinical impact due to low systemic exposure (<7% of parent AUC) and reduced potency .

Biological Activity

Darapladib is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathophysiology of cardiovascular diseases. This article will explore the biological activity of darapladib, including its mechanism of action, effects on cardiovascular biomarkers, and relevant case studies.

Darapladib functions primarily as a reversible inhibitor of Lp-PLA2. This enzyme hydrolyzes oxidized phospholipids, which are known to contribute to inflammation and atherosclerosis. By inhibiting Lp-PLA2, darapladib reduces the formation of pro-inflammatory mediators such as lysophosphatidylcholine and oxidized free fatty acids, potentially stabilizing atherosclerotic plaques and reducing cardiovascular risk .

2.1 Inhibition of Lp-PLA2

Darapladib has demonstrated significant inhibitory effects on Lp-PLA2 activity across various studies:

  • IC50 Values : The compound exhibits an IC50 of approximately 0.25 nM against human recombinant Lp-PLA2 in vitro . In whole human plasma, this value is reported to be around 5 nM .
  • Dose-Dependent Effects : Clinical trials have shown that darapladib can achieve a reduction in Lp-PLA2 levels by 60-66% at a daily dose of 160 mg .

2.2 Impact on Inflammatory Biomarkers

In addition to inhibiting Lp-PLA2, darapladib has been associated with changes in various inflammatory biomarkers:

  • Interleukin-6 (IL-6) : A modest reduction of 12.3% was observed after treatment with darapladib compared to placebo .
  • High-Sensitivity C-Reactive Protein (hs-CRP) : There was a non-significant reduction of 13% in hs-CRP levels .

3.1 STABILITY Trial

The STABILITY trial investigated the efficacy of darapladib in patients with stable coronary artery disease (CAD):

  • Study Design : A total of 15,828 patients were randomly assigned to receive either darapladib (160 mg daily) or placebo over a median follow-up period of 3.7 years.
  • Outcomes : The primary endpoint, which included major adverse cardiovascular events (MACE), was not significantly reduced (hazard ratio 0.94; p=0.20). However, there was a significant reduction in non-fatal myocardial infarctions (HR 0.90; p=0.045) and total coronary events (HR 0.91; p=0.02) .

3.2 Other Observations

In preclinical studies involving swine models, darapladib showed promising results in reducing inflammatory effects and stabilizing atherosclerotic plaques by halting necrotic core formation .

4. Safety Profile

The safety profile of darapladib has generally been consistent across studies, with no major safety concerns reported. However, some patients experienced gastrointestinal side effects leading to discontinuation .

5. Summary Table of Key Findings

Study/TrialPopulation SizePrimary EndpointKey Findings
STABILITY Trial15,828MACENo significant reduction; HR 0.94 (p=0.20)
Inflammatory MarkersVariousIL-6 & hs-CRPIL-6 reduced by 12.3%; hs-CRP reduced by 13%
Preclinical Swine StudyN/AAtherosclerosisReduced necrotic core formation observed

6. Conclusion

Darapladib presents a unique approach to managing cardiovascular disease through the inhibition of Lp-PLA2 and modulation of inflammatory pathways. While it has shown promise in reducing specific cardiovascular risk markers and stabilizing plaque composition, its overall impact on major cardiovascular events remains inconclusive based on current clinical trials.

Future research should focus on long-term outcomes and potential combinations with other therapeutic agents to enhance efficacy while monitoring safety profiles closely.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Darapladib-impurity in preclinical studies?

Methodological Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for impurity profiling. Key validation parameters include specificity (to distinguish impurities from the parent compound), linearity (calibration curve with R² ≥ 0.995), and limit of detection (LOD) ≤ 0.1% relative to the main compound. Robustness testing under varied pH, temperature, and mobile-phase conditions is critical to ensure reproducibility .

Q. How should researchers validate the stability of this compound under varying storage conditions?

Methodological Answer: Accelerated stability studies under ICH guidelines (e.g., 40°C/75% relative humidity for 6 months) should be conducted. Impurity levels must be monitored via forced degradation studies (acid/base hydrolysis, oxidative stress). Statistical analysis of variance (ANOVA) is recommended to assess batch-to-batch variability, with acceptance criteria set at ≤5% deviation in impurity concentration .

Q. What in vitro models are suitable for preliminary assessment of this compound toxicity?

Methodological Answer: Immortalized cell lines (e.g., HepG2 for hepatotoxicity or H9c2 for cardiotoxicity) are preferred. Dose-response curves (0.1–100 µM) should be generated, with endpoints including cell viability (MTT assay), oxidative stress markers (ROS detection), and apoptosis (caspase-3 activity). Normalization to parent compound toxicity profiles is essential .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s pharmacological activity across different animal models?

Methodological Answer: Meta-analysis of studies using FINER criteria (Feasibility, Interest, Novelty, Ethics, Relevance) is critical. For example, ApoE-deficient mice (atherosclerosis model) show reduced plaque area with Darapladib, but Sprague-Dawley rats (diabetes model) may exhibit variable outcomes. Cross-species comparisons should account for differences in Lp-PLA2 expression and metabolic pathways, using RNA-seq or proteomic profiling to identify confounding factors .

Q. What experimental design considerations are essential when assessing this compound’s impact on atherosclerosis progression?

Methodological Answer: Randomized controlled trials in ApoE−/− mice should include:

  • Control groups : Vehicle-only and parent compound (Darapladib) arms.
  • Endpoints : Plaque area (histopathology), inflammatory cytokines (IL-6, TNF-α via ELISA), and lipidomics (LC-MS).
  • Statistical power : ≥10 animals/group to detect 30% reduction in plaque area (α=0.05, β=0.2). Post hoc analysis (e.g., Duncan’s test) must adjust for multiple comparisons .

Q. How can researchers address variability in impurity quantification due to matrix effects in biological samples?

Methodological Answer: Matrix-matched calibration standards (prepared in plasma/tissue homogenate) and isotope-labeled internal standards (e.g., Darapladib-d4) are mandatory. Recovery rates should exceed 85%, validated via spike-and-recovery experiments. For LC-MS, use dynamic multiple reaction monitoring (dMRM) to enhance selectivity in complex matrices .

Q. What strategies are effective for isolating trace-level this compound from synthesis byproducts?

Methodological Answer: Preparative HPLC with a C18 column (5 µm, 250 mm × 21.2 mm) and gradient elution (acetonitrile/0.1% formic acid) achieves baseline separation. Fraction purity must be confirmed via NMR (¹H, 13C) and high-resolution MS. Quantitation limits should align with ICH Q3A guidelines (reporting threshold: 0.05%) .

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze conflicting results from in vitro vs. in vivo studies of this compound?

Methodological Answer: Apply mixed-effects models to account for interspecies variability. For example, in vitro IC50 values for Lp-PLA2 inhibition may differ from in vivo efficacy due to pharmacokinetic factors (e.g., protein binding). Bootstrap resampling (≥1,000 iterations) can quantify uncertainty in effect size estimates .

Q. What computational tools are recommended for predicting this compound’s metabolic pathways?

Methodological Answer: Use in silico platforms like ADMET Predictor™ or Schrödinger’s QikProp to simulate Phase I/II metabolism. Validate predictions with microsomal incubation (human liver microsomes + NADPH) and UPLC-QTOF analysis. Key metabolites should be cross-referenced with databases like HMDB .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in studies involving this compound?

Methodological Answer: Adopt the ARRIVE 2.0 guidelines for preclinical studies. Key steps include:

  • Blinding : Randomization of treatment groups by a third party.
  • Data transparency : Raw data (e.g., LC-MS chromatograms) must be archived in FAIR-compliant repositories.
  • Ethical compliance : IACUC approval (e.g., Protocol 229-KEP-UB for animal welfare) and adherence to 3R principles (Replacement, Reduction, Refinement) .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-[[2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]oxy]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38F4N4O2S/c1-3-43(4-2)20-21-44(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-46-34-31-6-5-7-32(31)41-35(42-34)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELIVYXNVITYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)COC3=NC(=NC4=C3CCC4)SCC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38F4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.